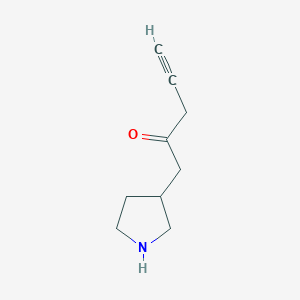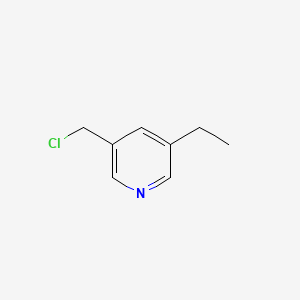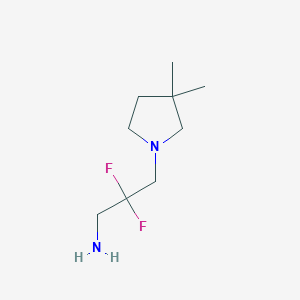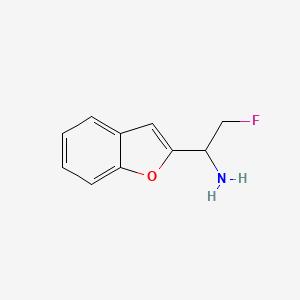
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C₈H₁₆F₂N₂ and a molecular weight of 178.22 g/mol This compound is characterized by the presence of two fluorine atoms and a pyrrolidine ring, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyrrolidine and 2,2-difluoropropan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield.
Catalysts and Reagents: Common reagents used in the synthesis include base catalysts like sodium hydride or potassium carbonate, which facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of automated systems for monitoring reaction parameters is common to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This results in the modulation of biological pathways, including enzyme inhibition and receptor binding. The pyrrolidine ring contributes to the compound’s structural stability and facilitates its binding to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but lacks the methyl group on the pyrrolidine ring.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but lacks the fluorine atoms.
Uniqueness
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine is unique due to the presence of both fluorine atoms and a methyl-substituted pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H16F2N2 |
|---|---|
Poids moléculaire |
178.22 g/mol |
Nom IUPAC |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2/c1-7-2-3-12(4-7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
Clé InChI |
ZFJDAVKUGRCGFP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(C1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



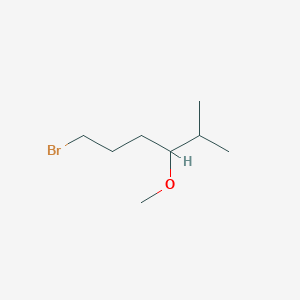


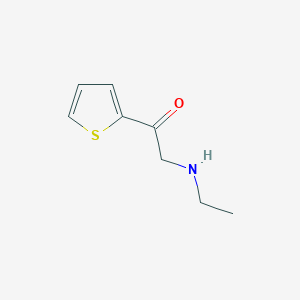
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)


